Enantioselective G1P Binding to Triose Phosphate Isomerase
In spectrophotometric binding studies with chicken muscle triose phosphate isomerase, only the D-isomer of rac-glycerol 3-phosphate—corresponding to sn-glycerol 1-phosphate—bound appreciably to the enzyme active site, whereas the L-isomer (sn-glycerol 3-phosphate) exhibited negligible binding. The dissociation constant (Kd) for sn-glycerol 1-phosphate binding was determined to be pH-dependent, with binding decreasing at pH values below 6.5 [1]. This demonstrates absolute enantioselectivity in enzyme–ligand recognition, confirming that G3P cannot substitute for G1P in any assay relying on stereospecific binding interactions.
| Evidence Dimension | Enzyme binding (dissociation constant Kd) |
|---|---|
| Target Compound Data | sn-glycerol 1-phosphate binds appreciably; binding independent of pH over 6.5–8.5 |
| Comparator Or Baseline | sn-glycerol 3-phosphate (L-isomer) shows negligible binding |
| Quantified Difference | Qualitative binary difference: binding vs. no binding |
| Conditions | Chicken muscle triose phosphate isomerase; UV absorbance measurement; pH range 5.5–8.5 |
Why This Matters
This enantioselectivity directly impacts experimental design: using racemic glycerol 3-phosphate in binding or inhibition assays introduces an inert component (G3P) that does not interact with the target, confounding concentration–response relationships.
- [1] Campbell ID, Jones RB, Kiener PA, Waley SG. Spectrophotometric studies on the interaction between triose phosphate isomerase and inhibitors. Biochem J. 1979;179(3):607-621. View Source
